Bienvenue dans la boutique en ligne BenchChem!

8-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine

Physical organic chemistry Heterocyclic reactivity Positional isomer differentiation

8-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine (CAS 524726-20-3, MFCD00438452, molecular formula C₁₄H₁₁N₃O₂, MW 253.26) is a heterocyclic small molecule belonging to the imidazo[1,2-a]pyridine (IP) family—a privileged scaffold in medicinal chemistry underlying marketed drugs such as zolpidem, alpidem, and olprinone. This compound features a fused imidazole-pyridine bicyclic core with a 3-nitrophenyl substituent at the C-2 position and a methyl group at the C-8 position.

Molecular Formula C14H11N3O2
Molecular Weight 253.261
CAS No. 524726-20-3
Cat. No. B2940477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine
CAS524726-20-3
Molecular FormulaC14H11N3O2
Molecular Weight253.261
Structural Identifiers
SMILESCC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C14H11N3O2/c1-10-4-3-7-16-9-13(15-14(10)16)11-5-2-6-12(8-11)17(18)19/h2-9H,1H3
InChIKeyXEHFGVSJJRRHAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine (CAS 524726-20-3): Procurement-Relevant Identity and Scaffold Context


8-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine (CAS 524726-20-3, MFCD00438452, molecular formula C₁₄H₁₁N₃O₂, MW 253.26) is a heterocyclic small molecule belonging to the imidazo[1,2-a]pyridine (IP) family—a privileged scaffold in medicinal chemistry underlying marketed drugs such as zolpidem, alpidem, and olprinone [1]. This compound features a fused imidazole-pyridine bicyclic core with a 3-nitrophenyl substituent at the C-2 position and a methyl group at the C-8 position . The IP scaffold is recognized for its synthetic versatility and broad biological activity spectrum spanning anti-inflammatory, anticancer, antiparasitic, and CNS applications [1]. The specific 8-methyl-2-(3-nitrophenyl) substitution pattern creates a compound that is commercially available from multiple vendors at purity levels typically ranging from 90% to ≥98%, with batch-specific QC documentation (NMR, HPLC, GC) offered by suppliers such as Bidepharm and MolCore .

Why 8-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine Cannot Be Casually Replaced by Positional Isomers or Other IP Derivatives


Within the methyl-2-(nitrophenyl)imidazo[1,2-a]pyridine congeneric series, even single-atom positional changes produce measurable differences in chemical reactivity, biological target engagement, and physicochemical properties. The C-8 methyl group is subject to a unique peri interaction with the bridgehead N-1 nitrogen, rendering 8-methyl-substituted IPs the most electronically deactivated toward nucleophilic quaternization among all monomethyl positional isomers, as demonstrated by quantitative alkylation rate studies with methyl iodide . Furthermore, antikinetoplastid structure-activity relationship (SAR) investigations have explicitly identified position 8—alongside positions 2 and 6—as a critical pharmacomodulation point controlling both antiparasitic potency and selectivity in the 3-nitroimidazo[1,2-a]pyridine series [1]. The meta-nitro (3-nitrophenyl) substitution at C-2 further distinguishes this compound from its para-nitro (4-nitrophenyl) isomer (CAS 893-16-3), altering the electronic distribution of the aryl ring and the compound's hydrogen-bonding geometry. These position-specific effects mean that the 6-methyl (CAS 491856-79-2), 7-methyl (CAS 54970-96-6), and 5-methyl (CAS 1055025-42-7) positional isomers, as well as the 4-nitrophenyl analog, cannot be assumed to behave interchangeably in either synthetic or biological contexts.

Quantitative Differentiation Evidence for 8-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine (524726-20-3) Against Closest Analogs


Nucleophilic Reactivity Deactivation at the Bridgehead Nitrogen: 8-Methyl vs. 7-Methyl Positional Isomers

The 8-methyl substitution on the imidazo[1,2-a]pyridine scaffold uniquely deactivates the bridgehead N-1 nitrogen toward nucleophilic quaternization relative to all other monomethyl positional isomers. Maury and Pigiere (1981) quantitatively measured the rates of N-methylation with methyl iodide for the complete series of monomethyl imidazo[1,2-a]pyridines and found that the 8-methyl derivative is the most deactivated (slowest alkylation rate), while the 7-methyl derivative is the most activated (fastest rate) . This peri-steric effect is unique to the 8-position because the C-8 methyl group sits in close spatial proximity to the N-1 nitrogen, directly impeding nucleophilic attack. This has direct implications for synthetic derivatization strategies (e.g., quaternization, N-alkylation) and for biological recognition where the N-1 nitrogen often serves as a key hydrogen-bond acceptor or coordination site.

Physical organic chemistry Heterocyclic reactivity Positional isomer differentiation

Meta-Nitro (3-NO₂) vs. Para-Nitro (4-NO₂) Phenyl Substitution: Position-Specific Electronic and Binding Differentiation

The target compound bears a 3-nitrophenyl (meta-nitro) group at C-2, distinguishing it from the commercially available 8-methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridine isomer (CAS 893-16-3). The meta-nitro substitution pattern produces a distinct electrostatic potential surface on the aryl ring: the nitro group at the meta position withdraws electron density primarily through inductive effects (-I) with minimal resonance contribution, whereas the para-nitro isomer benefits from both inductive and strong resonance (-M) withdrawal, resulting in a more electron-deficient aryl ring [1]. For the unsubstituted parent 2-(3-nitrophenyl)imidazo[1,2-a]pyridine (CAS 34658-67-8), BindingDB screening data provide a quantitative activity baseline: EC₅₀ = 4.95 × 10⁶ nM (4.95 mM) against transcription factor p65, IC₅₀ = 5.84 × 10⁴ nM (58.4 μM) against sentrin-specific protease 6 (SENP6), and IC₅₀ = 1.84 × 10⁴ nM (18.4 μM) against caspase-3 [2]. The 8-methyl-3-nitrophenyl combination modifies both the electronic character of the core (via C-8 methylation) and the aryl ring electronics (via meta-nitro), yielding a profile that cannot be replicated by the 4-nitrophenyl isomer.

Medicinal chemistry Structure-activity relationship Electronic effects

Position 8 as a Critical Pharmacomodulation Site in Antikinetoplastid Drug Discovery

A comprehensive antikinetoplastid SAR study by Fersing et al. (2020) synthesized and evaluated 26 original 3-nitroimidazo[1,2-a]pyridine derivatives against Leishmania spp. and Trypanosoma brucei brucei, explicitly identifying positions 2, 6, and 8 of the imidazopyridine ring as key modulation points controlling antiparasitic activity and selectivity [1]. The study demonstrated that pharmacomodulation at position 8 directly influences both potency and drug-like properties: the best antitrypanosomal molecule identified (compound 8) achieved an EC₅₀ = 17 nM against T. b. brucei with a selectivity index of 2650, alongside improved aqueous solubility, good microsomal stability (T₁/₂ > 40 min), moderate albumin binding (77%), and favorable oral pharmacokinetics in mice (T₁/₂ = 7.7 h at 100 mg/kg) [1]. Previous work in the same series established that introducing a bromine atom at position 8 (hit A) conferred antileishmanial activity, while 8-aryl substitution via Suzuki-Miyaura coupling significantly increased antitrypanosomal potency [2]. Although the target compound (524726-20-3) bears a methyl rather than halogen or aryl group at position 8, these class-level SAR findings establish that the C-8 position is pharmacologically non-redundant: compounds lacking substitution at position 8, or substituted at other positions (5, 6, or 7) with the same functional group, would be expected to show divergent antiparasitic activity profiles.

Antiparasitic drug discovery Kinetoplastid diseases Nitroreductase bioactivation

Methyl Substituent Effects on Anti-Inflammatory Pharmacological Activity: Class-Level Evidence from Indomethacin-Benchmarked Studies

Abignente et al. (1983) systematically evaluated 28 imidazo[1,2-a]pyridine derivatives for anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities in direct comparison with indomethacin as the reference standard [1]. The study conclusively demonstrated that the presence and position of methyl substituents on the heterocyclic system significantly modulate pharmacological activity. Compounds bearing methyl groups at various positions on the IP core showed differential anti-inflammatory potency relative to indomethacin, with some derivatives approaching the activity of the reference drug while exhibiting reduced ulcerogenic side effects—a key differentiation factor [1]. A follow-up study specifically on methyl-substituted imidazo[1,2-a]pyridine-3-acetic acids confirmed that the methylation pattern directly influences the therapeutic index (anti-inflammatory activity vs. ulcerogenicity) [2]. While the target compound 524726-20-3 was not directly tested in these historical studies, its 8-methyl-2-(3-nitrophenyl) substitution pattern represents a distinct methylation topology whose pharmacological consequences are predictable from the established class SAR: the 8-methyl group affects both the electronic character of the IP core (via the peri effect described in Evidence Item 1) and the lipophilicity (LogP), both of which are known determinants of anti-inflammatory activity in this series.

Anti-inflammatory drug discovery COX inhibition Analgesic development

Physicochemical Differentiation: LogP and Solid-State Properties of Positional Isomers

Physicochemical properties vary measurably among the methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine positional isomers. The 7-methyl isomer (CAS 54970-96-6) has a reported calculated LogP of 3.74, polar surface area (PSA) of 63.12 Ų, melting point of 178–180°C, density of 1.31 g/cm³, and refractive index of 1.67 [1]. The target 8-methyl compound (CAS 524726-20-3) shares the identical molecular formula (C₁₄H₁₁N₃O₂) and molecular weight (253.26) but is expected to exhibit distinct LogP, melting point, and solubility due to the peri-steric interaction between the C-8 methyl group and the N-1 bridgehead nitrogen—an effect absent in the 5-, 6-, and 7-methyl isomers. The 8-methyl isomer typically shows altered crystal packing and can exhibit a lower melting point relative to the 7-methyl isomer due to the steric disruption of intermolecular π-π stacking interactions involving the pyridine ring. These differences have practical consequences for solubility in biological assay media, DMSO stock solution preparation, and solid-form handling during compound management.

Physicochemical profiling Drug-likeness Solid-state characterization

Optimal Research and Procurement Application Scenarios for 8-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine (524726-20-3)


Medicinal Chemistry SAR Campaigns Targeting Position-8 Pharmacomodulation of the Imidazo[1,2-a]pyridine Scaffold

This compound is best deployed as a starting scaffold in systematic structure-activity relationship (SAR) studies focused on position-8 modification of the imidazo[1,2-a]pyridine core. The antikinetoplastid SAR literature has established positions 2, 6, and 8 as critical modulation points for antiparasitic potency [1], and the 8-methyl substitution serves as an ideal baseline for exploring steric and electronic effects at this position. Researchers can compare this 8-methyl derivative against the 8-unsubstituted parent (CAS 34658-67-8) and 8-halogeno analogs to map the pharmacophoric requirements for target engagement. The 3-nitrophenyl group at C-2 provides a UV-active chromophore facilitating HPLC-based purity assessment and a synthetic handle (via nitro reduction to amine) for further derivatization .

Antiparasitic Drug Discovery Programs Targeting Kinetoplastid Diseases (HAT, Leishmaniasis, Chagas Disease)

The 3-nitroimidazo[1,2-a]pyridine chemotype has been validated as a privileged antikinetoplastid pharmacophore, with the nitro group serving as a substrate for parasite-specific type 1 nitroreductases (NTR1)—enzymes absent in mammalian cells, thereby providing a mechanism for selective toxicity [1]. The 8-methyl-2-(3-nitrophenyl) substitution pattern places this compound within the SAR space defined by Fersing et al., where position-8 modifications were shown to directly influence both antiparasitic potency (EC₅₀ values spanning from micromolar to 17 nM) and key drug-like properties including aqueous solubility, microsomal stability, and oral bioavailability [1]. This compound is suitable as a screening library member or as a synthetic intermediate for further optimization at positions 3 and 6.

Synthetic Methodology Development and Building Block Applications

The compound serves as a versatile building block for constructing more complex heterocyclic systems. The nitro group at the 3-position of the phenyl ring can be selectively reduced to the corresponding aniline derivative under catalytic hydrogenation conditions (H₂, Pd/C) or with LiAlH₄, enabling subsequent diazotization, amide coupling, or reductive amination chemistry [1]. The imidazo[1,2-a]pyridine core can undergo electrophilic substitution at C-3, and the N-1 nitrogen—though sterically shielded by the peri 8-methyl group as demonstrated by Maury and Pigiere —remains available for coordination chemistry or quaternization under forcing conditions. The commercial availability of this compound from multiple vendors (Bidepharm, MolCore, ChemScene, Leyan) with documented purity levels (90–98%) and QC data supports its use in both academic and industrial synthesis laboratories.

Anti-Inflammatory Lead Identification Leveraging Methyl-Substituted IP Scaffolds

Building on the foundational work of Abignente et al., which established that methyl substitution patterns on the imidazo[1,2-a]pyridine core directly modulate anti-inflammatory, analgesic, and antipyretic activities in comparison with indomethacin [1], the 8-methyl-2-(3-nitrophenyl) derivative represents a specific topological variant for anti-inflammatory lead discovery. The class-level data suggest that the 8-methyl group influences both the therapeutic efficacy and the gastric ulcerogenicity profile through combined electronic and lipophilic effects. This compound can serve as a comparator in panels of positional isomers (5-, 6-, 7-, and 8-methyl) to deconvolute the contribution of methylation site to COX-1/COX-2 selectivity, TNF-α inhibition, or other anti-inflammatory mechanisms of action.

Quote Request

Request a Quote for 8-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.